molecular formula C23H12Cl2N4O5 B148997 5-DTAF CAS No. 51306-35-5

5-DTAF

Cat. No.: B148997
CAS No.: 51306-35-5
M. Wt: 495.3 g/mol
InChI Key: HWQQCFPHXPNXHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4,6-Dichlorotriazinyl)aminofluorescein (5-DTAF) is a fluorescent dye widely used in biomedical research for labeling proteins, carbohydrates, and other biomolecules. Its structure includes a fluorescein backbone conjugated with a reactive dichlorotriazinyl group, enabling covalent bonding to amino, thiol, and hydroxyl groups under alkaline conditions (pH > 9) . This versatility makes it suitable for applications such as confocal microscopy (e.g., tracking antibiotic penetration in biofilms ), carbohydrate labeling , and derivatization of analytes in analytical chemistry (e.g., phenylenediamine detection in hair dyes ). Key spectral properties include an excitation maximum at 498 nm and an emission peak at 517 nm, with a molar extinction coefficient of 80,000 M⁻¹cm⁻¹ .

Properties

IUPAC Name

6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12Cl2N4O5/c24-20-27-21(25)29-22(28-20)26-10-1-4-14-13(7-10)19(32)34-23(14)15-5-2-11(30)8-17(15)33-18-9-12(31)3-6-16(18)23/h1-9,30-31H,(H,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQQCFPHXPNXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC3=NC(=NC(=N3)Cl)Cl)C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12Cl2N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21811-74-5 (mono-hydrochloride), 68425-77-4 (di-hydrochloride)
Record name 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051306355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40199306
Record name 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51306-35-5
Record name 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051306355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4,6-DICHLOROTRIAZINYL)AMINOFLUORESCEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/241822XW6I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction of 4-Nitrophthalic Acid with Resorcinol

The process initiates with the condensation of 4-nitrophthalic acid and resorcinol in a 1:2 molar ratio within a phosphoric acid medium (70% concentration, specific gravity 1.52). The reaction proceeds at 135°C, forming a mixture of 5- and 6-nitrofluorescein isomers. Phosphoric acid acts as both a catalyst and solvent, enhancing electrophilic aromatic substitution at the para position of resorcinol. The crude product is isolated as a mixture of nitrofluoresceins, which are subsequently separated through differential solubility in propionic anhydride.

Separation of Isomers via Propionic Anhydride

Propionic anhydride (1:8 ratio to nitrofluoresceins) is added to the isomer mixture, and the solution is refluxed for 2.5 hours. This selectively converts 5-nitrofluorescein into its dipropionate ester, which precipitates upon cooling. Filtration yields 5-nitrofluorescein dipropionate with a 25% yield, while the mother liquor contains 6-nitrofluorescein dipropionate. The isomers are thus resolved through crystallization and washing with ethanol.

Reduction of Nitro Groups to Amines

The nitro groups in 5-nitrofluorescein dipropionate are reduced using sodium sulfide (Na₂S·9H₂O) in a 3.3:1 molar ratio. Boiling the mixture in aqueous medium for 2 hours facilitates simultaneous saponification of propionate esters and reduction of nitro groups to amines. Acidification with acetic acid precipitates 5-aminofluorescein as a brick-red solid, achieving a 70% yield. Nuclear magnetic resonance (NMR) analysis confirms the structure:

  • 1H NMR (DMSO-d6): δ 10.05 (s, 2H), 7.00–6.80 (m, 3H), 6.65–6.50 (m, 6H), 5.70 (s, 2H).

Industrial-Scale Production Considerations

Batch Process Optimization

Large-scale synthesis requires precise control of:

  • Temperature Gradients: Maintaining 135°C ± 2°C during nitrofluorescein synthesis prevents side reactions.

  • Mixing Efficiency: High-shear mixers ensure uniform contact between 4-nitrophthalic acid and resorcinol.

  • Waste Management: Recycling phosphoric acid and propionic anhydride reduces costs and environmental impact.

Quality Control Metrics

  • Purity: HPLC analysis with UV detection (λ = 492 nm) verifies >95% purity for 5-aminofluorescein.

  • Yield Tracking: Gravimetric analysis at each step ensures consistency, with industrial targets of 65–70% for the reduction step.

Comparative Analysis of Synthetic Routes

Traditional vs. Patent-Based Methods

Earlier methods for 5-aminofluorescein synthesis relied on hydrazine hydrate and nickel catalysts, yielding ≤50% product. The RU2725666C1 patent’s sodium sulfide reduction achieves higher yields (70%) while eliminating heavy metal catalysts, aligning with green chemistry principles.

Cost-Benefit Analysis

  • Raw Material Costs: Resorcinol ($45/kg) and 4-nitrophthalic acid ($60/kg) dominate expenses.

  • Time Efficiency: The patent’s one-pot reduction/saponification reduces processing time by 40% compared to stepwise approaches.

Applications and Derivative Synthesis

Conjugation with Polymers

This compound’s dichlorotriazinyl group reacts with hydroxyl-terminated polymers like Pluronic F68 (EO₇₅-PO₃₀-EO₇₅) under mild conditions (pH 8.5, 25°C). Molar ratios of 0.5:1 to 2:1 (this compound : polymer) yield fluorescent conjugates for drug delivery studies, as validated by size exclusion chromatography and fluorescence spectroscopy .

Chemical Reactions Analysis

Types of Reactions

5-(4,6-Dichlorotriazinyl)aminofluorescein undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Applications

1. Biomolecule Labeling
DTAF is extensively used to label proteins and polysaccharides, enabling researchers to visualize these biomolecules within cells or tissues using fluorescence microscopy. The compound's ability to form covalent bonds with nucleophilic groups enhances its effectiveness in tracking biomolecule localization and interactions.

  • Case Study : In a study on phenylenediamines in hair dyes, DTAF was employed as a fluorescent reagent to derivatize amino groups, enhancing detection sensitivity through micellar electrokinetic chromatography (MEKC). This method improved the sensitivity of detecting harmful compounds in commercial hair products by 30-81 times compared to traditional methods .

2. Hydrogel Visualization
DTAF has been used to label polysaccharides in hydrogels, facilitating the understanding of their microstructure and phase distribution. This application is crucial for developing biomaterials with specific mechanical properties and biological interactions.

  • Case Study : Research demonstrated the use of DTAF-labeled polysaccharides to characterize the microstructure of composite hydrogels. The fluorescent labeling allowed for detailed imaging and analysis of the hydrogel's physical properties under various conditions .

Analytical Chemistry Applications

1. Detection of Contaminants
DTAF has been utilized in analytical chemistry for detecting contaminants in various matrices. Its high reactivity allows for the derivatization of target compounds, enhancing their detectability.

  • Case Study : In a study focused on hair dye components, DTAF was used to derivatize phenylenediamines, facilitating their analysis through MEKC. The optimized conditions allowed for the successful determination of these compounds in real samples, highlighting DTAF's role in quality control .

Material Science Applications

1. Gelation Studies
DTAF is instrumental in studying the gelation behavior of polysaccharides such as xanthan gum. By labeling these biopolymers, researchers can observe their interactions and structural changes during gel formation.

  • Application Example : DTAF has been applied to label xanthan gum to investigate its gelatin behavior, providing insights into its potential uses in food and pharmaceutical industries .

Comparison with Similar Compounds

6-DTAF

The 6-isomer of DTAF (6-DTAF) shares the same dichlorotriazinyl reactive group but differs in the substitution position on the fluorescein backbone.

Fluorescein-5-maleimide

Unlike 5-DTAF, fluorescein-5-maleimide specifically targets thiol (-SH) groups via maleimide chemistry. While this compound reacts broadly with amino, thiol, and hydroxyl groups, fluorescein-5-maleimide offers selective labeling of cysteine residues in proteins .

Texas Red-X, SE

Texas Red derivatives are sulfonyl chloride-activated dyes with emission in the red region (~615 nm), compared to this compound’s green emission (517 nm). Texas Red’s longer wavelength reduces autofluorescence interference in tissue imaging but requires distinct optical filters .

Tetramethylrhodamine (TAMRA)

TAMRA derivatives (e.g., 5-TAMRA) exhibit orange-red fluorescence (λem = 578 nm) and higher photostability than fluorescein-based dyes. However, they lack the triazinyl group, relying instead on succinimidyl ester (SE) chemistry for amine conjugation .

Spectral and Functional Comparison

Compound Reactive Group λex/λem (nm) Key Applications Stability
This compound Dichlorotriazinyl 498/517 Multi-target labeling (proteins, carbohydrates) , biofilm studies pH-sensitive (≥9)
6-DTAF Dichlorotriazinyl ~500/520* Similar to this compound but less studied Likely pH-sensitive
Fluorescein-5-maleimide Maleimide 494/521 Thiol-specific labeling Stable at neutral pH
Texas Red-X, SE Sulfonyl chloride 589/615 Deep-tissue imaging Broad pH range
5-TAMRA Succinimidyl ester 552/578 High-photostability imaging Moderate pH stability
NBD-PC Phosphatidylcholine 460/534 Lipid membrane studies Light-sensitive

Biofilm Penetration Studies

This compound outperforms non-reactive fluorescent probes (e.g., diI) in tracking antibiotic penetration due to its covalent binding to bacterial surfaces, preventing dye leakage . In contrast, lipophilic dyes like diI integrate into membranes but may dissociate during prolonged experiments .

Carbohydrate Labeling

This compound’s triazinyl group enables direct conjugation to hydroxyl-rich polysaccharides (e.g., cellulose ), a niche application where succinimidyl ester-based dyes (e.g., TAMRA) are ineffective.

Analytical Chemistry

In micellar electrokinetic chromatography, this compound’s amine reactivity allows precise derivatization of phenylenediamines, achieving lower detection limits compared to non-fluorescent methods .

Biological Activity

5-(4,6-Dichlorotriazinyl)aminofluorescein (commonly known as DTAF) is a synthetic fluorescent dye recognized for its significant biological activity and versatility in labeling biomolecules. This article delves into the biological properties, applications, and relevant research findings associated with DTAF, supported by data tables and case studies.

Chemical Structure and Properties

DTAF has a molecular formula of C23H12Cl2N4O5C_{23}H_{12}Cl_2N_4O_5 and features a fluorescein moiety linked to a triazine ring containing dichlorine substituents. Its unique structure contributes to its bright fluorescence, with absorption and emission maxima at approximately 492 nm and 516 nm, respectively . The compound's reactivity is primarily due to the dichlorotriazine group, which can form covalent bonds with nucleophilic groups in proteins and polysaccharides under alkaline conditions (pH > 9) .

Biological Activity

DTAF exhibits several key biological activities:

  • Labeling Biomolecules : DTAF can covalently attach to proteins and polysaccharides, allowing researchers to visualize these biomolecules in various biological contexts using fluorescence microscopy techniques . This property is particularly valuable for studying cellular structures and dynamics.
  • Fluorescence Microscopy Applications : The dye has been effectively employed in confocal laser scanning microscopy (CLSM) to investigate interactions between cyanobacteria and plant roots. For instance, studies involving Pisum sativum, Vigna rediata, and Triticum aestivum demonstrated that DTAF could penetrate root tissues efficiently, providing high-resolution images of cellular interactions .
  • Characterization of Biomaterials : DTAF has been utilized to label polysaccharides in hydrogels, enhancing the understanding of their physical properties and interactions within biological systems.

Case Studies

  • Cyanobacterial-Plant Interaction :
    • Objective : To study the association between cyanobacteria and plant roots.
    • Methodology : Seedlings were co-cultivated with cyanobacteria and stained with DTAF for CLSM analysis.
    • Findings : DTAF staining revealed detailed interactions at both extracellular and intracellular levels, outperforming traditional lectins in terms of penetration and resolution .
  • Labeling Cellulose Nanostructures :
    • Research Focus : Investigating cellulose nanostructures through fluorescent labeling.
    • Results : DTAF was used to label bacterial cellulose (BC), allowing for super-resolution imaging that characterized the nanostructures' morphology and crystallinity . The efficiency of labeling was assessed under various reaction conditions, demonstrating its utility in advanced imaging techniques.

Comparative Data on DTAF's Reactivity

Substrate Type Reactivity Application
ProteinsHighFluorescent tagging for cellular imaging
PolysaccharidesModerateVisualization of biopolymers
Hydrogel MaterialsVariableCharacterization of physical properties

Q & A

Q. What are the optimal reaction conditions for labeling proteins or polysaccharides with 5-DTAF?

this compound reacts with amino, thiol, and hydroxyl groups under alkaline conditions (pH >9). For protein labeling (e.g., collagen or antibodies), dissolve this compound in DMSO (5–10 mg/mL) and mix with the target protein in a pH 9–10 buffer (e.g., 0.1M carbonate buffer). Incubate for 1–2 hours at 4°C to minimize aggregation . For polysaccharides (e.g., agarose or gellan gum), use pH 10–11 to enhance hydroxyl reactivity . Always validate labeling efficiency using fluorescence correlation spectroscopy or HPLC.

Q. How does this compound compare to FITC for fluorescent labeling?

this compound offers higher chemical stability and purity than FITC due to its covalent triazine-based coupling mechanism, which reduces hydrolysis during long-term storage. Its excitation/emission maxima (492/520 nm) are similar to FITC but with reduced pH sensitivity in the range of pH 7–10 . For quantitative studies, use molar extinction coefficients (ε = ~80,000 M⁻¹cm⁻¹ at 492 nm) to calculate labeling ratios .

Q. What are the recommended storage conditions for this compound-labeled conjugates?

Store lyophilized this compound in anhydrous DMSO at –20°C (stable for ≥6 months). Labeled proteins or polysaccharides should be aliquoted and stored in dark, non-frost-free freezers (–80°C) with cryoprotectants (e.g., 15 mg/mL BSA) to prevent photobleaching and aggregation .

Advanced Research Questions

Q. How can conflicting data on this compound labeling efficiency in mixed polymer systems be resolved?

Incompatibility in mixed systems (e.g., agarose-KGM gels) may arise from phase separation or steric hindrance. Pre-label individual polymers separately and use confocal laser scanning microscopy (CLSM) to confirm spatial distribution post-mixing . Adjust reaction times (e.g., 4–6 hours for polysaccharides) and validate using dual-channel imaging with orthogonal probes (e.g., Rhodamine B for counterstaining) .

Q. What experimental controls are critical for interpreting this compound-based fluorescence quenching in live-cell imaging?

Unexpected quenching may occur due to environmental polarity changes or interactions with cellular components. Include:

  • Negative controls : Unlabeled cells + this compound to assess non-specific binding.
  • Competition assays : Pre-treat samples with excess unreacted hydroxyl/amine groups (e.g., 1M ethanolamine).
  • pH calibration : Use ratiometric dyes (e.g., SNARF-1) to monitor local pH shifts affecting this compound emission .

Q. How can this compound be integrated into dual-labeling workflows without spectral overlap?

Pair this compound (Ex/Em: 492/520 nm) with far-red probes (e.g., Alexa Fluor 647, Ex/Em: 650/668 nm). For simultaneous detection:

  • Use spectral unmixing software (e.g., Zen Blue, Leica) to separate signals.
  • Validate cross-talk using single-label controls .
  • Optimize laser power and emission filters to minimize bleed-through .

Methodological Reference Tables

Q. Table 1: Spectral Properties of this compound

ParameterValueReference
λex (nm)492 ± 2
λem (nm)516–520
Extinction Coefficient80,000 M⁻¹cm⁻¹ (492 nm)
pH Stability Range7–10

Q. Table 2: Troubleshooting Common Issues

IssueSolution
Low labeling efficiencyIncrease pH to 10–11; extend reaction time to 4–6 hours .
Aggregation in DMSOSonicate stock solution (10 min, 25°C) or use fresh DMSO aliquots .
Background fluorescenceDialyze conjugates against 0.01M PBS (pH 7.4) with 0.05% NaN3.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-DTAF
Reactant of Route 2
5-DTAF

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.